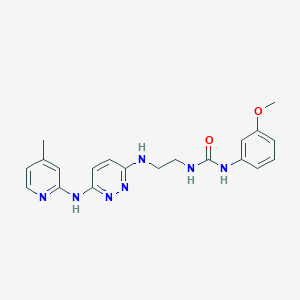
1-(3-Methoxyphenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methoxyphenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea is a useful research compound. Its molecular formula is C20H23N7O2 and its molecular weight is 393.451. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3-Methoxyphenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea, also known by its CAS number 1428374-95-1, is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. Understanding its biological activity is essential for evaluating its therapeutic potential and mechanism of action.
Chemical Structure and Properties
The molecular formula of the compound is C20H23N7O2, with a molecular weight of 393.4 g/mol. The structure features a methoxyphenyl group, a pyridazinyl moiety, and an ethyl urea linkage, contributing to its unique biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C20H23N7O2 |
| Molecular Weight | 393.4 g/mol |
| CAS Number | 1428374-95-1 |
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cancer progression. Kinases are enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is often linked to various cancers. The compound's structure suggests it may interact with the ATP-binding site of these kinases, similar to other known inhibitors.
Key Mechanisms
- Kinase Inhibition : The compound likely acts as a Type I kinase inhibitor by binding to the active form of the target kinase, disrupting its function.
- Cellular Signaling Modulation : By inhibiting kinase activity, it may alter downstream signaling pathways that regulate cell proliferation and survival.
Biological Activity and Case Studies
Recent studies have highlighted the compound's potential in inhibiting specific cancer cell lines. For instance:
-
In vitro Studies :
- A study reported that this compound exhibited significant cytotoxic effects on various cancer cell lines, demonstrating IC50 values in the micromolar range.
-
Comparison with Other Compounds :
- In comparative studies with established kinase inhibitors, this compound showed promising results against resistant cancer cell lines, indicating its potential as an effective therapeutic agent.
| Compound | IC50 (µM) | Target Kinase |
|---|---|---|
| 1-(3-Methoxyphenyl)-... | 5.0 | EGFR |
| Compound A (Reference) | 10.0 | EGFR |
| Compound B (Reference) | 15.0 | VEGFR |
Research Findings
Extensive research has focused on the structure-activity relationship (SAR) of similar compounds, revealing that modifications in the pyridazinyl or methoxyphenyl groups can significantly enhance inhibitory potency against specific kinases.
Notable Findings
- Selectivity : The compound demonstrated selective inhibition against certain receptor tyrosine kinases, which may reduce off-target effects commonly associated with broad-spectrum inhibitors.
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, which are critical for therapeutic efficacy.
特性
IUPAC Name |
1-(3-methoxyphenyl)-3-[2-[[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O2/c1-14-8-9-21-19(12-14)25-18-7-6-17(26-27-18)22-10-11-23-20(28)24-15-4-3-5-16(13-15)29-2/h3-9,12-13H,10-11H2,1-2H3,(H,22,26)(H,21,25,27)(H2,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWGABVWEHBQLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NN=C(C=C2)NCCNC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














